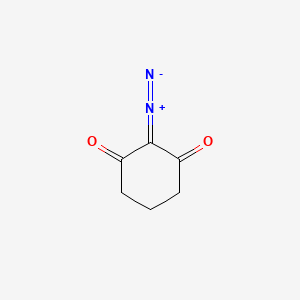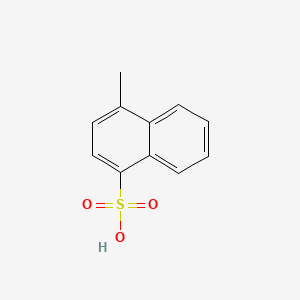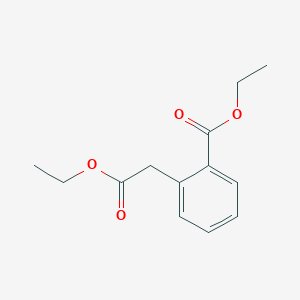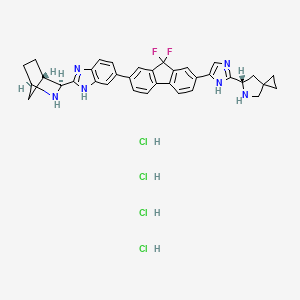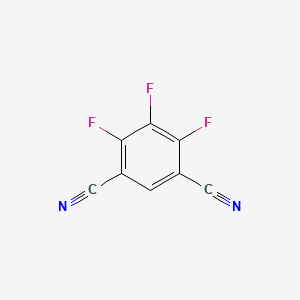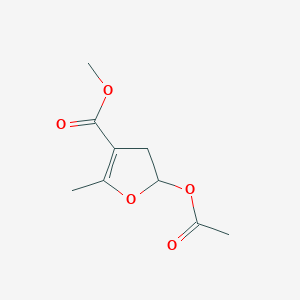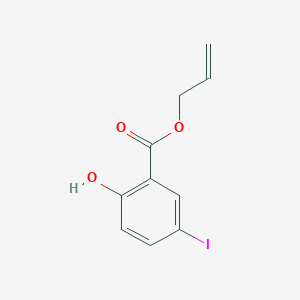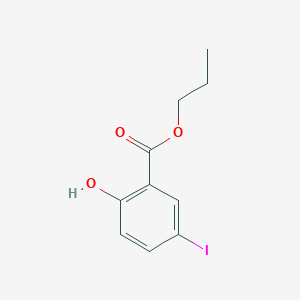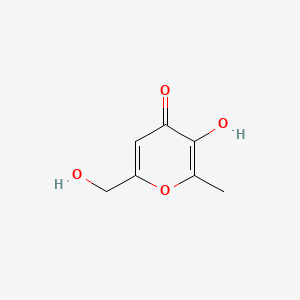
4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl-, also known as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is a compound that is usually formed in the Maillard reaction . It contributes to the antioxidant properties of Maillard reaction intermediates .
Synthesis Analysis
A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity . The introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .Molecular Structure Analysis
The molecular formula of 4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl- is C6H8O3 . The unstable enol structure in the DDMP moiety is the key factor for its antioxidant activity .Chemical Reactions Analysis
The antioxidant abilities of the DDMP derivatives were evaluated by scavenging the 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙ + ), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they have a density of 2.1±0.1 g/cm3, a boiling point of 377.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .Mécanisme D'action
Propriétés
| 1506-67-8 | |
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
3-hydroxy-6-(hydroxymethyl)-2-methylpyran-4-one |
InChI |
InChI=1S/C7H8O4/c1-4-7(10)6(9)2-5(3-8)11-4/h2,8,10H,3H2,1H3 |
Clé InChI |
SMOQZWPZQZGNRU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(O1)CO)O |
SMILES canonique |
CC1=C(C(=O)C=C(O1)CO)O |
| 1506-67-8 | |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
